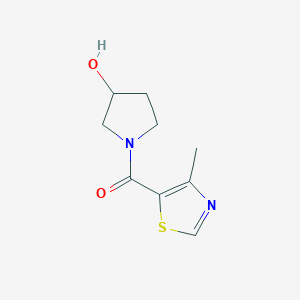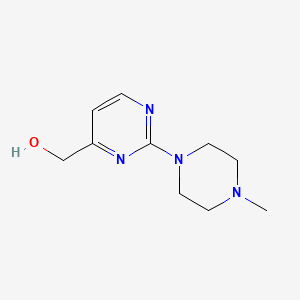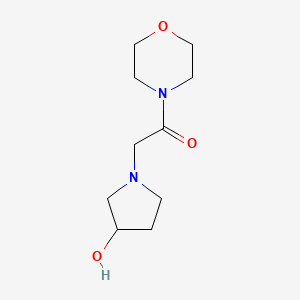
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as DMPE, is a novel small molecule that is gaining attention in the scientific community due to its potential applications in a variety of areas. DMPE is a member of the isoxazole family and has a unique structure that allows it to interact with various molecules and enzymes in the body. This makes DMPE an attractive molecule for research in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one has been explored in various scientific studies focusing on synthetic methodologies and characterization. A notable study by Martins et al. (2005) detailed the regiospecific synthesis of 1,2-bis(azolyl)ethanes, showcasing methods that could potentially be applied to synthesize derivatives of the subject compound. This research highlights the synthetic versatility of azolyl compounds, including isoxazoles, underlining their importance in organic synthesis (Martins et al., 2005).
Toxicological Evaluation
A comprehensive toxicological evaluation was performed on novel bitter modifying flavour compounds structurally related to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one. The study by Karanewsky et al. (2016) assessed the safety of these compounds for use in food and beverage applications, emphasizing their oxidative metabolism and rapid conversion to conjugates in vivo. The compounds were found to be non-mutagenic and non-clastogenic, with no observed adverse effects in short term and subchronic oral toxicity studies, underscoring their potential as safe food additives (Karanewsky et al., 2016).
Flavor Modification
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings, and Processing Aids (2016) delivered a scientific opinion on a flavouring substance closely related to our compound of interest. The evaluation confirmed no safety concerns regarding genotoxicity and provided a positive assessment for its use as a flavour modifier in food, following a 90-day dietary administration study in rats. This establishes the substance's applicability in enhancing food flavors without adverse health impacts (EFSA Panel, 2016).
Polymer Chemistry
Research into the polymer chemistry of isoxazole derivatives, such as the work by Bertini et al. (1976), explored the preparation of polymers with pendant isoxazole rings from 3,5-dimethyl-4-vinylisoxazole. This study opens avenues for developing novel polymeric materials utilizing isoxazole moieties for functional applications in material science (Bertini et al., 1976).
Molecular Interactions
An investigation into the molecular interactions of Benzotriazole substituted 1,3,4-thiadiazole derivatives by Godhani et al. (2019) provides insights into how structural modifications and solvent choice affect the thermodynamic and acoustical parameters of solutions. While focusing on a different chemical family, this research underscores the significance of molecular structure in determining the physical properties of chemical solutions, which could be applicable to the study of isoxazole derivatives (Godhani et al., 2019).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)5-11(15)13-4-3-9(14)6-13/h9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGNSVVLJBLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
![2-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468471.png)
![{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468473.png)

amine](/img/structure/B1468475.png)



![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468482.png)
![methyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468483.png)


![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)